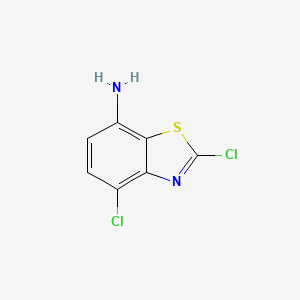

7-Amino-2,4-dichlorobenzothiazole

Description

Propriétés

Formule moléculaire |

C7H4Cl2N2S |

|---|---|

Poids moléculaire |

219.09 g/mol |

Nom IUPAC |

2,4-dichloro-1,3-benzothiazol-7-amine |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,10H2 |

Clé InChI |

BNMBVMXXIIHYOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1N)SC(=N2)Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

The biological and chemical properties of benzothiazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Pharmacological Activity Comparisons

- Analgesic/Anti-inflammatory Activity: The 7-chloro-6-fluoro-2-(aryldenylamino)benzothiazole derivatives () demonstrated moderate analgesic and anti-inflammatory effects in vivo, attributed to the electron-withdrawing Cl/F groups enhancing membrane permeability and Schiff base interactions with biological targets .

- Antimicrobial Potential: 2-Amino-5-chlorobenzothiazole derivatives () showed antimicrobial activity against bacterial and fungal strains, likely due to the C5 chlorine disrupting microbial cell membranes . The dichloro substitution in 7-amino-2,4-dichlorobenzothiazole could amplify this effect through increased electrophilicity.

- Toxicity and Safety Profiles: Safety data for 2-aminobenzothiazole () emphasize precautions for inhalation and skin contact , while (±)-2,6-diamino-tetrahydrobenzothiazole () lacks long-term toxicity data, highlighting the need for cautious handling .

Structural and Electronic Effects

- Electron-Withdrawing Groups: Chlorine atoms at C2 and C4 in 7-amino-2,4-dichlorobenzothiazole increase the compound’s stability and electrophilicity compared to non-halogenated analogs like 2-aminobenzothiazole.

Méthodes De Préparation

Reaction Conditions and Mechanistic Insights

The most widely documented method for synthesizing 7-amino-2,4-dichlorobenzothiazole involves the cyclization of 2-chlorophenylthiourea derivatives in concentrated sulfuric acid (99–100%) with bromide catalysts. This exothermic reaction proceeds via electrophilic aromatic substitution, where the thiourea moiety acts as both a nitrogen and sulfur donor. The sulfuric acid serves a dual role: as a solvent to dissolve the thiourea precursor and as a Brønsted acid catalyst to facilitate protonation of the thiocarbonyl group.

Critical to this process is the continuous addition of catalytic bromine or hydrogen bromide (HBr), which enhances the electrophilicity of the intermediate sulfonic acid species. For example, a patented protocol dissolves 117.6 g of 85% pure 2-chlorophenylthiourea in 324 g of 100% sulfuric acid at 20–25°C, followed by dropwise addition of 12 mL of 40% ammonium bromide (NH4Br) over 4 hours at 70°C. The resultant mixture is diluted with water, cooled to 20°C, and neutralized with NaOH to precipitate the product as a free base. This method achieves a yield of 76–85% with a reaction time of 4–6 hours.

Table 1: Optimized Parameters for Sulfuric Acid–Bromide Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfuric Acid Purity | 99–100% | Prevents side hydrolysis |

| Reaction Temperature | 65–75°C | Balances kinetics/thermodynamics |

| Bromide Catalyst | 0.5–1.5 mol% NH4Br | Enhances cyclization rate |

| Water Content in Feed | <5% | Minimizes side reactions |

Catalytic Bromide Systems and Selectivity Control

The choice of bromide source significantly influences regioselectivity. Hydrogen bromide gas introduces stoichiometric amounts of Br⁻, but its corrosivity complicates industrial-scale applications. In contrast, aqueous NH4Br solutions provide controlled bromide release, favoring the formation of the 2,4-dichloro isomer over competing products. Nuclear magnetic resonance (NMR) studies of crude reaction mixtures reveal that bromide ions coordinate with the thiourea’s sulfur atom, lowering the activation energy for ring closure.

A notable advantage of this method is its tolerance for moisture in the thiourea precursor (up to 35% water by weight), which reduces the need for energy-intensive drying steps. However, excessive water (>5% in the reaction medium) promotes hydrolysis of the benzothiazole ring, leading to decreased yields of 7-amino-2,4-dichlorobenzothiazole and increased formation of 2-chloroaniline byproducts.

Alternative Synthetic Approaches and Modifications

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free methods using ball milling to initiate cyclization. A modified approach mixes 2-chlorophenylthiourea with KHSO4 and catalytic KI, achieving 68% yield after 2 hours of milling. While this method reduces hazardous waste, scalability remains challenging due to equipment limitations and incomplete conversion.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) accelerates the reaction to 30 minutes, albeit with a lower yield (62%) compared to conventional heating. The rapid heating rate minimizes thermal degradation but requires precise temperature control to prevent overfunctionalization of the benzothiazole ring.

Reaction Mechanisms and Optimization

Byproduct Formation and Mitigation Strategies

Common byproducts include:

-

2,4-Dichlorobenzothiazole-7-sulfonic acid : Forms via over-sulfonation at elevated temperatures (>80°C).

-

Bis(2-chlorophenyl)urea : Results from incomplete cyclization, detectable via high-performance liquid chromatography (HPLC) retention at 4.2 minutes.

Adding 0.1–0.3 equivalents of NaNO2 suppresses sulfonic acid formation by competing for sulfonic acid intermediates.

Characterization and Analytical Techniques

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FT-IR) of 7-amino-2,4-dichlorobenzothiazole shows distinct absorptions at:

¹H NMR (300 MHz, DMSO-d6) exhibits a singlet at δ 6.85 ppm for the aromatic proton at position 5, with coupling constants (J = 8.7 Hz) confirming para-disubstitution.

Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Signal | Assignment |

|---|---|---|

| ¹³C NMR | δ 148.8 ppm | C-2 (thiazole) |

| GC-MS | m/z 219.09 [M+H]⁺ | Molecular ion confirmation |

| UV-Vis | λ_max 275 nm (ε = 12,400 M⁻¹cm⁻¹) | π→π* transition |

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for 7-Amino-2,4-dichlorobenzothiazole Production

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| H2SO4–NH4Br | 85 | 98 | 4 h | Industrial |

| Mechanochemical | 68 | 92 | 2 h | Lab-scale |

| Microwave | 62 | 89 | 0.5 h | Pilot-scale |

The sulfuric acid–bromide method remains optimal for large-scale synthesis, while emerging techniques require further refinement to compete commercially.

Q & A

Q. What are the optimal synthetic routes for 7-amino-2,4-dichlorobenzothiazole, and how can reaction conditions be tailored to improve yield?

The synthesis of benzothiazole derivatives often involves multi-step reactions with careful control of temperature, solvent, and stoichiometry. For example, in related compounds like 7-chloro-6-fluoro-2-aminobenzothiazole, refluxing with thiourea in ethanol for 12 hours under TLC monitoring yields intermediates, followed by recrystallization (ethanol/water) to achieve 65–80% purity . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in heterocyclic systems .

- Catalytic additives : Glacial acetic acid aids in Schiff base formation by activating carbonyl groups .

- Workup procedures : Ice-water quenching and prolonged stirring improve crystallization efficiency .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of 7-amino-2,4-dichlorobenzothiazole derivatives?

- ¹H-NMR : Protons on the benzothiazole ring typically resonate at δ 7.5–8.5 ppm, while amino groups (-NH₂) appear as broad singlets near δ 5–6 ppm. Chlorine substituents induce deshielding in adjacent protons .

- IR : Stretching vibrations for C=N (benzothiazole core) occur at ~1600–1650 cm⁻¹, and N-H bonds (amine groups) appear at 3300–3450 cm⁻¹ .

- TLC : Ethyl acetate/methanol/water (10:1:1) is a common mobile phase for monitoring reaction progress .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Anti-inflammatory : Carrageenan-induced paw edema models in rodents, measuring inhibition of prostaglandin synthesis .

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL indicating activity .

- Analgesic : Tail-flick or acetic acid writhing tests, comparing latency periods to standard NSAIDs like diclofenac .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data in benzothiazole analogs?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -Cl, -F) at positions 2 and 4 enhance antimicrobial activity but may reduce solubility, limiting bioavailability .

- Schiff base derivatives (e.g., arylideneamino groups) improve anti-inflammatory potency by modulating COX-2 selectivity, though steric hindrance can negate gains .

- Dual-substitution strategies (e.g., chloro-fluoro combinations) balance lipophilicity and target binding, as seen in analogs with IC₅₀ values <10 µM .

Q. What methodologies address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

- Metabolic stability assays : Incubate derivatives with liver microsomes to predict hepatic clearance rates. Poor stability (e.g., t₁/₂ <30 min) correlates with low in vivo efficacy .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; >95% binding reduces free drug availability .

- Toxicogenomics : RNA-seq of treated cell lines identifies off-target pathways (e.g., oxidative stress responses) to refine lead compounds .

Q. How can computational tools guide the design of 7-amino-2,4-dichlorobenzothiazole derivatives with improved selectivity?

- Molecular docking : Simulate binding to targets like COX-2 (PDB: 5IKT) or bacterial topoisomerase IV. Prioritize compounds with docking scores ≤-8 kcal/mol .

- QSAR models : Use Hammett constants (σ) and LogP values to predict bioactivity. For instance, a ClogP ~2.5 optimizes membrane permeability without excessive hydrophobicity .

- ADMET prediction : SwissADME or pkCSM software evaluates absorption, distribution, and toxicity risks pre-synthesis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.